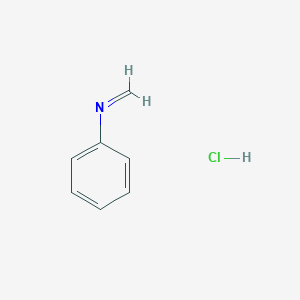
N-Methyleneaniline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyleneaniline Hydrochloride is an organic compound with the chemical formula C₇H₉N·HCl. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is typically found as a colorless to yellow liquid and is known for its weak ammonia-like odor. It is used in various industrial applications, including as an intermediate in the synthesis of dyes, agrochemicals, and other organic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyleneaniline Hydrochloride can be synthesized through several methods. One common method involves the methylation of aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as a base . Another method involves the reduction of nitroarenes followed by methylation .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of nitrobenzene followed by methylation. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyleneaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylbenzoquinone imine.
Reduction: It can be reduced to form N-methylaniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: N-methylbenzoquinone imine.
Reduction: N-methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-Methyleneaniline Hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Methyleneaniline Hydrochloride involves its ability to undergo methylation reactions. The compound acts as a methylating agent, transferring its methyl group to other molecules. This process is facilitated by the presence of catalysts, such as cyclometalated ruthenium complexes, which lower the activation energy required for the reaction . The molecular targets and pathways involved include the formation of reactive intermediates, such as methoxy groups or dimethyl ether, which then react with aniline to form N-methylated products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound of N-Methyleneaniline Hydrochloride, where the nitrogen is not methylated.
Dimethylaniline: A compound where the nitrogen is substituted with two methyl groups.
Toluidines: Compounds where the aniline ring is substituted with a methyl group at different positions.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to act as a methylating agent and its applications in various fields, including organic synthesis and pharmaceuticals, highlight its versatility and importance .
Propriétés
Formule moléculaire |
C7H8ClN |
|---|---|
Poids moléculaire |
141.60 g/mol |
Nom IUPAC |
N-phenylmethanimine;hydrochloride |
InChI |
InChI=1S/C7H7N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;1H |
Clé InChI |
QETIRTRTMTXUDW-UHFFFAOYSA-N |
SMILES canonique |
C=NC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


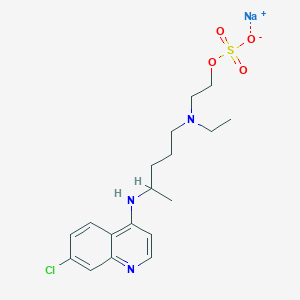
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
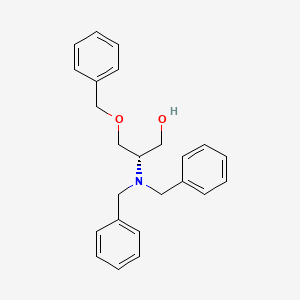
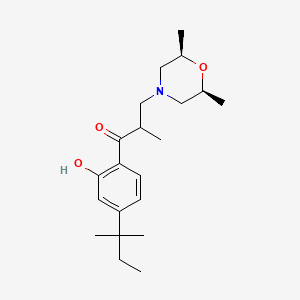
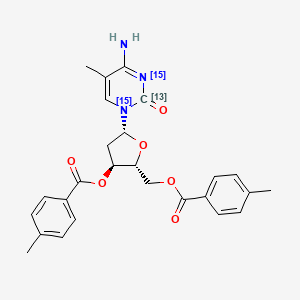
![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
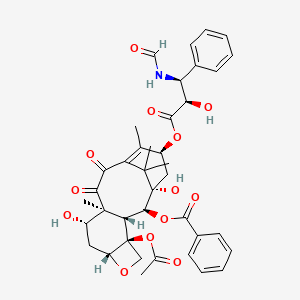
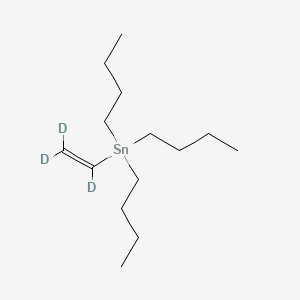
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
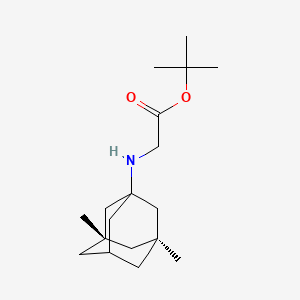
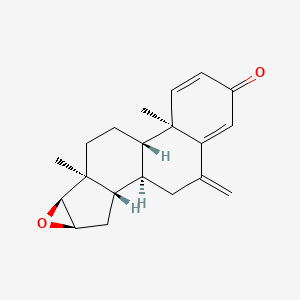
![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
